molecular formula C3H7NO2 B106953 3-Amino-2,2,3,3-tetradeuteriopropanoic acid CAS No. 116173-67-2

3-Amino-2,2,3,3-tetradeuteriopropanoic acid

Cat. No. B106953
CAS RN: 116173-67-2
M. Wt: 93.12 g/mol
InChI Key: UCMIRNVEIXFBKS-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

Amino acids, including 3-Amino-2,2,3,3-tetradeuteriopropanoic acid, are generally soluble in water and insoluble in organic solvents. They have high melting points, often above 200°C, due to their ionic properties .

Scientific Research Applications

Therapeutic Uses

Amino acids, which are the building blocks of peptides and proteins, are indispensable chemicals needed by the body for optimal metabolism and proper body functioning . They play vital roles in the body such as in protein synthesis and as precursors in the production of secondary metabolism molecules .

Disease Prevention

Amino acid oxygenases also play vital metabolic roles such as in prevention of diseases . As a result, amino acids and their oxygenases isolated from various organisms are potent candidates in treatment of diseases which include cancers, inflammations, as well as antibacterial agents .

Clinical Research and Applications

The use of amino acids in medicine today continues to be explored using clinical research and applications . They are essential in the synthesis of proteins and precursors in the formation of secondary metabolism molecules .

Structural Modification of Natural Products

Amino acids are highly soluble in water and have a wide range of activities. The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .

Synthesis of Drug Derivatives

The structures of amino acids are simple and diverse, and their pharmacological activities are extensive. These features are commonly employed in drug synthesis and structural modification .

Antitumor Effects

A series of PD amino acid derivatives were synthesized by modifying the 3-hydroxyl group of panaxadiol and evaluated their activities against a panel of human tumor cell lines. All amino acid derivatives showed stronger antiproliferative activities than PD on the growth of different cancer cells in vitro .

Safety And Hazards

The safety and hazards associated with 3-Amino-2,2,3,3-tetradeuteriopropanoic acid are not explicitly provided in the search results .

properties

IUPAC Name

3-amino-2,2,3,3-tetradeuteriopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c4-2-1-3(5)6/h1-2,4H2,(H,5,6)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMIRNVEIXFBKS-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

93.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,2,3,3-tetradeuteriopropanoic acid

Synthesis routes and methods I

Procedure details

Optionally a gel film plate of the type in Example 3 may have a tetrapeptide spacer attached to the substrate. A plate prepared as in Example 3 had Fmoc-beta-alanine (BAla) coupled to it (standard PyBOP+HOBt/NMM procedure, 2 hours). Following thorough DMF washes, the plate was treated with 30% piperidine in DMF (1, 45 minutes). The plate was washed 2 times with DMF, and the piperidine treatments and subsequent washes were pooled and read spectrophotometrically at 301 nm to determine the Fmoc-loading (in this example 2 micromoles per substrate area). Three more coupling cycles were then performed adding Fmoc-epsilon-aminocaproic acid twice, then beta-alanine again to give the final BAla-Aca-BAla spacer arm film plate as used in the preferred embodiment for ASBCL or ASPCL libraries.
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tetrapeptide
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PyBOP HOBt NMM
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Synthesis routes and methods II

Procedure details

Briefly the instant process is based on the discovery that the hydrolysis of beta-amino propionitrile with aqueous potassium hydroxide followed by sulfuric acid conversion of the potassium salt of beta alanine produces free beta alanine and insoluble potassium sulfate, the entrained portions of which, amounting to about 10% by weight, do not interfere with the subsequent conversion to calcium beta alanate, provided essentially anhydrous conditions are maintained. And, quite unexpectedly the presence of the potassium sulfate impurities does not interfere with the subsequent reaction of the pantoyl lactone to produce relatively pure calcium pantothenate (dl). Furthermore, the reactions are carried out using ordinary stainless steel or steel equipment, using inexpensive materials and no complicated purification or resin treatment steps are necessary.
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Synthesis routes and methods III

Procedure details

In 10 ml of water, 226 mg (1 m.mol) of carnosine and 84 mg (1 m.mol) of sodium hydrogen carbonate were dissolved. The resultant solution and a solution of 380 mg (1 m.mol) of the N-hydroxysuccinimide ester of oleic acid of high purity obtained in Reference Example in 10 ml of tetrahydroxyfuran added thereto were stirred at normal room temperature with a magnetic stirrer and thus left reacting with each other for 15 hours. From the resultant reaction solution, about 200 mg of N-oleoyl-carnosine of high purity was obtained by acidifying the reaction solution with 6N hydrochloric acid, extracting the acidified reaction product from ethyl acetate, and repeatedly subjecting the extract to a treatment for crystallization with hexane/ethyl acetate (4:1 v/v). This N-oleoyl-carnosine was analyzed by IR, , 1H-NMR and 13C-NMR. In the infrared spectrum, the absorption peaks, region of 2,920 cm-1 and 2,830 cm-1 (CH expansion), originating in oleic acid and the absorption peaks, 1,650 to 1,400 cm-1 (C=C, C=N expansion), originating in imidazole were discernible. Further, a marked decrease was found in the peak, 1,4580 cm-1 (NH deformation), prominent in the chart of carnosine. In the 1H-NMR spectrum, a chemical shift of the C9, C10 cis-form proton in the magnitude of 5.30 ppm originating in oleic acid was discernible. The integral ratio implied the presence of an amide bond between an oleic acid and a carnosine. From the --COOH of oleic acid, the magnitude of chemical shift of the proton of carbon at the alpha position was found to have shifted from 2.30 ppm to 2.00 ppm and that of chemical shift of the proton of carbon at the beta position was found to have shifted from 1.60 ppm to 1.45 ppm. In the 13C-NMR spectrum, the magnitude of chemical shift of the carbon of --COOH of oleic acid was found to have shifted from 180.40 ppm to 170.59 ppm. These results indicate that the oleic acid formed an amide bond with the beta-alanine residue of carnosine. The infrared absorption spectrum is shown in FIG. 1.
Name
tetrahydroxyfuran
Quantity
10 mL
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solvent
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resultant solution
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N-hydroxysuccinimide ester
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380 mg
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[Compound]
Name
N-oleoyl-carnosine
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200 mg
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226 mg
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84 mg
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Quantity
10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2,2,3,3-tetradeuteriopropanoic acid
Reactant of Route 2
3-Amino-2,2,3,3-tetradeuteriopropanoic acid
Reactant of Route 3
3-Amino-2,2,3,3-tetradeuteriopropanoic acid
Reactant of Route 4
3-Amino-2,2,3,3-tetradeuteriopropanoic acid
Reactant of Route 5
3-Amino-2,2,3,3-tetradeuteriopropanoic acid
Reactant of Route 6
3-Amino-2,2,3,3-tetradeuteriopropanoic acid

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